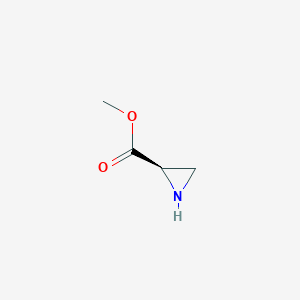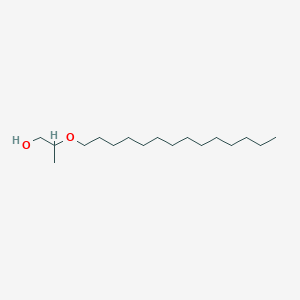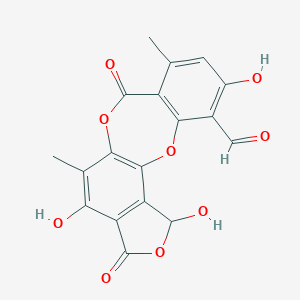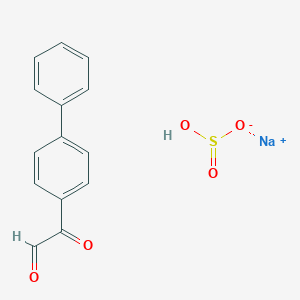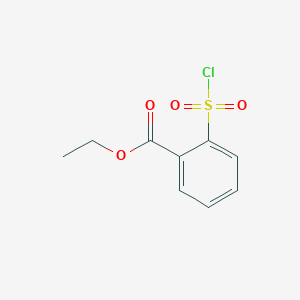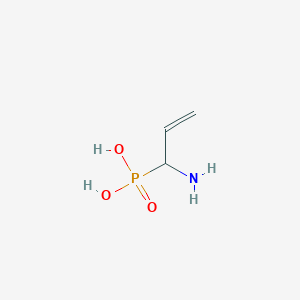
(1-Amino-2-propenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-propenyl)phosphonic acid, commonly known as Alendronic acid, is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone diseases. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders.
Mécanisme D'action
Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone and is taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase, which is required for the production of isoprenoid lipids. This inhibition leads to the death of osteoclasts and a reduction in bone resorption.
Effets Biochimiques Et Physiologiques
Alendronic acid has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Alendronic acid is a potent inhibitor of bone resorption and is commonly used in in vitro studies of bone metabolism. However, it can have cytotoxic effects on other cell types, such as osteoblasts, and can interfere with the activity of other enzymes, such as geranylgeranyl pyrophosphate synthase.
Orientations Futures
There are several potential future directions for research on Alendronic acid, including the development of more potent and selective inhibitors of bone resorption, the identification of new targets for the treatment of bone disorders, and the development of new formulations of Alendronic acid that improve its pharmacokinetic properties and reduce its side effects.
In conclusion, Alendronic acid is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone disorders. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders. Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. While it has advantages in lab experiments, it also has limitations and potential side effects. Future research on Alendronic acid will focus on developing more potent and selective inhibitors of bone resorption, identifying new targets for the treatment of bone disorders, and improving its pharmacokinetic properties and reducing its side effects.
Méthodes De Synthèse
The synthesis of Alendronic acid can be achieved through several methods, including the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid. Another method involves the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid.
Applications De Recherche Scientifique
Alendronic acid has been extensively studied for its therapeutic potential in various bone disorders, including osteoporosis, Paget's disease, and bone metastases. It is a potent inhibitor of bone resorption and has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis.
Propriétés
Numéro CAS |
100432-06-2 |
|---|---|
Nom du produit |
(1-Amino-2-propenyl)phosphonic acid |
Formule moléculaire |
C3H8NO3P |
Poids moléculaire |
137.07 g/mol |
Nom IUPAC |
1-aminoprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H8NO3P/c1-2-3(4)8(5,6)7/h2-3H,1,4H2,(H2,5,6,7) |
Clé InChI |
LAANRVSZVSWKKK-UHFFFAOYSA-N |
SMILES |
C=CC(N)P(=O)(O)O |
SMILES canonique |
C=CC(N)P(=O)(O)O |
Synonymes |
(1-amino-2-propenyl)phosphonic acid 1-APPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



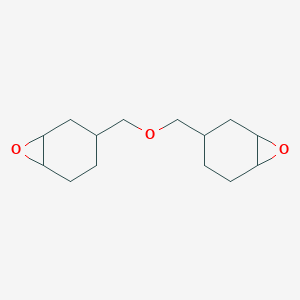





![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
